molecular formula C9H12O4 B13383110 2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one

2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one

Cat. No.: B13383110
M. Wt: 184.19 g/mol
InChI Key: VMLNPJDEXLLCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one is a complex organic compound with a unique structure that includes a furan ring, an epoxide group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the epoxidation of a suitable furan derivative, followed by the introduction of the hydroxyethyl group through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one exerts its effects involves interactions with specific molecular targets. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-hydroxyethyl)-4-(2-methyloxiran-2-yl)-2H-furan-5-one
  • 2-(1-hydroxyethyl)-4-(3-methyloxiran-3-yl)-2H-furan-5-one

Uniqueness

2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the epoxide and hydroxyethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLNPJDEXLLCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC(OC2=O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.